(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
Description
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZOLCEBFQEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a compound of growing interest due to its potential biological activities, particularly as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme is implicated in various inflammatory processes and diseases, making it a target for therapeutic intervention. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Synthesis
The structure of this compound features a fused imidazole and pyrazine ring with a hydroxymethyl group. The synthesis typically involves multicomponent reactions using iodine as a catalyst, which enhances yield and purity. Recent studies have reported successful syntheses yielding high-purity derivatives suitable for biological testing .
Inhibition of SSAO
One of the primary biological activities associated with this compound is its inhibition of SSAO. This enzyme has been linked to various pathological conditions, including:
- Inflammation : Elevated SSAO activity has been observed in inflammatory diseases, suggesting that its inhibition could mitigate these processes .
- Diabetes and Cardiovascular Diseases : SSAO is implicated in the progression of diabetic complications and cardiovascular diseases due to its role in producing reactive aldehydes .
Antimicrobial Properties
Studies have indicated that derivatives of imidazo[1,2-a]pyrazines, including this compound, exhibit antimicrobial activity against various pathogens. For instance, certain analogs have shown effectiveness against Mycobacterium tuberculosis and other bacteria .
In Vitro Studies
In vitro assays have demonstrated that this compound and its derivatives possess significant inhibitory effects on SSAO activity. For example, one study reported an IC50 value indicating potent inhibition compared to established SSAO inhibitors .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro tests showed that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy .
Data Table: Biological Activity Summary
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol":
Scientific Research Applications
- SSAO Inhibitors: Fused imidazole derivatives, including compounds related to imidazopyrazines, are known as SSAO (Serum Amine Oxidase) inhibitors . These inhibitors can be beneficial in treating or preventing diseases where SSAO activity plays a role, such as inflammation, inflammatory diseases, and immune or autoimmune disorders .
- Anti-inflammatory, Antimicrobial, Antiviral, and Anticancer Activities: The imidazo[1,2-a]pyrazine nucleus has a wide range of reported bioactivities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
- c-KIT Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives have been identified as c-KIT kinase inhibitors, useful in treating diseases such as cancer . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST (gastrointestinal stromal tumor), SM (Systemic Mastocytosis), certain kinds of AML and melanoma .
- TLR8 Agonists: Imidazo[1,2-a]pyrazines have been investigated as potential vaccine adjuvants . Certain compounds in this class have shown activity in stimulating TLR8 (Toll-like receptor 8), suggesting their potential use in vaccine development .
Specific Examples & Derivatives
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional groups among (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol and related compounds:
Key Observations :
- Core Heterocycle : The imidazo[1,2-a]pyrazine core (target compound) differs from pyridazine, pyrimidine, or pyridine analogs in electronic properties and ring strain, influencing reactivity and binding affinity .
- Substituents : Bromine enhances electrophilicity for cross-coupling reactions, while the hydroxymethyl group (-CH2OH) offers a site for further derivatization (e.g., esterification, oxidation) .
Physicochemical Properties
- Molecular Weight: The target compound (C7H6BrN3O) has a molecular weight of ~228 g/mol, lighter than phenyl-substituted analogs (e.g., 257.68 g/mol for (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone) .
- Solubility : The hydroxymethyl group enhances hydrophilicity compared to ester or ketone derivatives (e.g., ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate) .
- pKa : Predicted pKa values for similar compounds range from 1.11–1.40, influenced by electron-withdrawing substituents like bromine .
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-a]pyrazines
The classical approach to substituted imidazo[1,2-a]pyrazines involves condensation reactions between 2-aminopyrazine derivatives and α-halo carbonyl compounds, such as chloroacetaldehyde, to form the fused heterocyclic ring system. However, direct post-synthesis functionalization, such as bromination at specific positions, often leads to low yields and mixtures of regioisomers, making targeted substitution challenging.
To overcome these challenges, synthetic routes have been developed where the functional groups (e.g., bromine, hydroxymethyl) are introduced prior to or during the heterocycle formation, allowing better control over substitution patterns and higher yields.
Preparation of the 3-Substituted Imidazo[1,2-a]pyrazine Core
For the preparation of 3-substituted imidazo[1,2-a]pyrazines, including those with a hydroxymethyl group at the 3-position, a multi-step sequence starting from 2-aryl-2-hydroxy amines is employed. This sequence includes:
- α-Bromination of aryl ketones using pyridinium tribromide to yield α-bromo ketones.
- Substitution of the α-bromo group with azide , followed by reduction to amino alcohols.
- Coupling of amino alcohols with 2,3-dichloropyrazine in a solvent like 1,4-dioxane to form the pyrazinyl-amino alcohol intermediates.
- Swern oxidation to convert the amino alcohols to ketones.
- Acid-induced cyclization to form the 3-substituted imidazo[1,2-a]pyrazines with a leaving group (e.g., chloro) at the 8-position, facilitating further functionalization.
This synthetic route allows installation of the hydroxymethyl group at the 3-position by controlling the amino alcohol precursor structure.
Installation of the Bromine at the 6-Position
Selective bromination at the 6-position of imidazo[1,2-a]pyrazines can be challenging due to competing substitution at other positions. The approach involves:
- Using appropriately substituted pyrazine precursors that direct bromination regioselectively.
- Alternatively, employing halogenated pyrazine starting materials or intermediates that already bear bromine at the desired position before ring closure.
- Careful control of reaction conditions (temperature, solvent, reagent equivalents) to minimize dibromination and side reactions.
For example, bromination attempts on the imidazo[1,2-a]pyrazine core after ring formation often result in low yields and inseparable regioisomer mixtures, indicating the need for pre-installed bromine in the precursor or careful synthetic design.
Functionalization via Cross-Coupling and Substitution Reactions
To introduce or modify substituents such as hydroxymethyl or amino groups on the imidazo[1,2-a]pyrazine scaffold, palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) and nucleophilic substitution reactions are employed:
- Buchwald–Hartwig coupling allows installation of amino or sulfonamido groups at halogenated positions on the heterocycle with various ligands and catalysts optimized for yield and selectivity.
- Telesubstitution and nucleophilic displacement can be used to replace leaving groups (e.g., chloro) with nucleophiles such as ammonia or alcohols to yield amino or hydroxymethyl derivatives.
- Methyl sulfone intermediates serve as versatile handles for nucleophile attachment, providing alternative routes to functionalized imidazo[1,2-a]pyrazines.
Data Table: Summary of Key Steps and Yields in Related Imidazo[1,2-a]pyrazine Syntheses
| Step | Reaction Type | Starting Material | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Bromination | Aryl ketone | α-Bromo aryl ketone | 70–90 | Using pyridinium tribromide |
| 2 | Azide substitution | α-Bromo aryl ketone | Azido aryl ketone | 60–85 | Followed by reduction to amino alcohol |
| 3 | Reduction | Azido aryl ketone | Amino alcohol | 80–95 | Hydrogenation under atmospheric or elevated pressure |
| 4 | Coupling | Amino alcohol + 2,3-dichloropyrazine | Pyrazinyl-amino alcohol | 75–90 | Solvent: 1,4-dioxane |
| 5 | Swern oxidation | Pyrazinyl-amino alcohol | Ketone intermediate | 80–90 | Prepares for cyclization |
| 6 | Acid-induced cyclization | Ketone intermediate | 3-substituted imidazo[1,2-a]pyrazine | 70–95 | Core ring formation |
| 7 | Bromination (if post-ring) | Imidazo[1,2-a]pyrazine | Brominated derivative | <50 | Low yield, regioisomer mixtures common |
| 8 | Buchwald–Hartwig coupling | Halogenated imidazo[1,2-a]pyrazine + amine/sulfonamide | Functionalized imidazo[1,2-a]pyrazine | 20–90 | Catalyst and ligand dependent |
Research Findings and Notes
- Attempts to brominate the imidazo[1,2-a]pyrazine core post-synthesis often result in poor yields and inseparable regioisomers, suggesting that pre-installation of bromine on pyrazine precursors is preferable.
- Methanol as a solvent in the initial condensation step improves yield significantly compared to DMF, achieving up to 98% yield for the core heterocycle formation.
- Buchwald–Hartwig coupling conditions are highly substrate-dependent; optimization of catalyst, ligand, base, and solvent is required to maximize yields for functionalization steps.
- The regiochemistry of substitution is confirmed by advanced NMR techniques, such as 2D HMBC, to ensure correct placement of substituents on the heterocyclic ring.
- The synthetic routes developed provide flexibility to access both 2- and 3-substituted imidazo[1,2-a]pyrazines, which is critical for tailoring biological activity and physicochemical properties.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Lithiation/alkylation | 73 | 97 | -78°C, THF, LDA | |
| Schiff base condensation | 44 | 95 | Reflux, AcOH catalyst | |
| Recrystallization | 54 | 99 | n-heptane, inert gas |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | IC50 (nM) | Key Feature | Reference |
|---|---|---|---|---|
| 8-Amino-6-(trifluoromethyl) analog | PI3Kγ | 2.1 | Trifluoromethyl group | |
| 6-Bromoimidazo[1,2-a]pyrazine (6-BIPy) | Fluorescent | N/A | Imaging agent | |
| 3-(Methanol) derivative | Kinase X | 18.7 | Enhanced solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
